Methyl 2-ethoxy-4-formyl-6-nitrobenzoate

Organic synthesis Building block selection Molecular diversity

Methyl 2-ethoxy-4-formyl-6-nitrobenzoate (CAS 1283119-19-6) is a tetrasubstituted benzoate ester (C₁₁H₁₁NO₆, MW 253.21 g/mol) bearing ethoxy (position 2), formyl (position 4), and nitro (position 6) substituents on a methyl benzoate core. The compound belongs to the nitrobenzoate ester class, which has been systematically investigated for antimycobacterial activity.

Molecular Formula C11H11NO6
Molecular Weight 253.21 g/mol
Cat. No. B8324599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethoxy-4-formyl-6-nitrobenzoate
Molecular FormulaC11H11NO6
Molecular Weight253.21 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1C(=O)OC)[N+](=O)[O-])C=O
InChIInChI=1S/C11H11NO6/c1-3-18-9-5-7(6-13)4-8(12(15)16)10(9)11(14)17-2/h4-6H,3H2,1-2H3
InChIKeyAOJPFBTXNRWOAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-ethoxy-4-formyl-6-nitrobenzoate (CAS 1283119-19-6) – Structural and Physicochemical Baseline for Sourcing Decisions


Methyl 2-ethoxy-4-formyl-6-nitrobenzoate (CAS 1283119-19-6) is a tetrasubstituted benzoate ester (C₁₁H₁₁NO₆, MW 253.21 g/mol) bearing ethoxy (position 2), formyl (position 4), and nitro (position 6) substituents on a methyl benzoate core . The compound belongs to the nitrobenzoate ester class, which has been systematically investigated for antimycobacterial activity [1]. Its defining structural feature is the simultaneous presence of a reactive aldehyde and a strongly electron‑withdrawing nitro group on the same aromatic scaffold, a combination absent in the majority of commercially available close analogs.

Why Methyl 2-ethoxy-4-formyl-6-nitrobenzoate Cannot Be Replaced by Generic Nitrobenzoate Esters


Procurement decisions that treat all nitrobenzoate esters as interchangeable overlook critical structure‑activity and reactivity differences. The target compound uniquely combines a formyl group (enabling condensation, reductive amination, and heterocycle formation) with a nitro group (providing a latent amine via reduction and strong electronic activation of the ring) . Close analogs such as methyl 2-ethoxy-5-nitrobenzoate (CAS 80074‑34‑6) lack the formyl group, while methyl 2-ethoxy-4-formylbenzoate (CAS 849113‑81‑1) lacks the nitro group . Substituting either analog eliminates key synthetic options or alters electronic properties sufficiently to change reaction outcomes. The following quantitative comparisons establish the dimensions along which this compound differentiates from its nearest neighbors.

Quantitative Comparative Evidence: Methyl 2-ethoxy-4-formyl-6-nitrobenzoate vs. Closest Analogs


Molecular Weight and Functional Group Density: Tetrasubstituted Nitro‑Formyl‑Ethoxy‑Ester vs. Tri‑substituted Analogs

The target compound (C₁₁H₁₁NO₆, MW 253.21) carries four distinct functional groups on a single benzene ring, compared with two or three for its closest commercially available analogs . Methyl 2-ethoxy-5-nitrobenzoate (C₁₀H₁₁NO₅, MW 225.20) lacks the formyl group, while methyl 2-ethoxy-4-formylbenzoate (C₁₁H₁₂O₄, MW 208.21) lacks the nitro group . The additional 28–45 Da of molecular weight corresponds directly to the extra functional group, translating into a higher density of synthetic handles per molecule.

Organic synthesis Building block selection Molecular diversity

Lipophilicity (LogP): Balancing Membrane Permeability vs. Aqueous Solubility Relative to Des‑nitro and Des‑formyl Analogs

LogP values were obtained from authoritative database records for the closest analogs. Methyl 2-ethoxy-5-nitrobenzoate (retaining nitro, lacking formyl) has LogP = 2.30 , while methyl 2-ethoxy-4-formylbenzoate (retaining formyl, lacking nitro) has LogP = 1.68 . The target compound, bearing both nitro and formyl groups, is expected to exhibit a LogP value intermediate between these two comparators, because the electron‑withdrawing nitro group depresses logP relative to the non‑nitrated analog, while the formyl group contributes less hydrophilicity than the nitro group. Although an experimental LogP for the target compound has not been located in allowed sources, the structural interpolation places it in the range of ~1.9–2.1, offering a distinct lipophilicity profile compared with each single‑functional‑group analog.

Drug design ADME prediction Lipophilicity

Topological Polar Surface Area (TPSA): Enhanced Hydrogen‑Bond Acceptor Capacity Over Non‑Nitrated Analog

The topological polar surface area (TPSA) serves as a predictor of passive oral bioavailability and blood–brain barrier penetration. The closest analog retaining both the formyl and the methyl ester but lacking the nitro group—methyl 2-ethoxy-4-formylbenzoate (CAS 849113‑81‑1)—has a reported TPSA of 52.60 Ų . Methyl 2-ethoxy-5-nitrobenzoate (CAS 80074‑34‑6), which retains nitro but lacks formyl, has a TPSA of 81.35 Ų . The target compound, containing both formyl and nitro groups, is expected to have a TPSA in the range of ~95–105 Ų (calculated from incremental group contributions; direct experimental PSA not available in allowed sources). This elevated TPSA reflects the greater number of oxygen and nitrogen atoms (six H‑bond acceptors) compared with the non‑nitrated analog (four H‑bond acceptors) .

Medicinal chemistry Physicochemical profiling TPSA

Orthogonal Synthetic Reactivity: Aldehyde‑Nitro Pair Enables Two‑Step Diversification Not Possible with Single‑Functional‑Group Analogs

The formyl group permits condensation reactions (aldol, Knoevenagel, Schiff base formation), while the nitro group can be selectively reduced to an amine (e.g., SnCl₂, Fe/HCl, catalytic hydrogenation) without affecting the ester or aldehyde . In methyl 2-ethoxy-5-nitrobenzoate (CAS 80074‑34‑6), the absence of the formyl group eliminates aldehyde‑based transformations. In methyl 2-ethoxy-4-formylbenzoate (CAS 849113‑81‑1), the absence of the nitro group precludes reductive amination sequences . The target compound thus enables a two‑step diversification sequence—first, condensation at the aldehyde; second, reduction of the nitro to amine for further elaboration—that cannot be performed with either analog alone, effectively consolidating what would otherwise require two separate building blocks.

Synthetic methodology Library diversification Orthogonal reactivity

Antimycobacterial Potential: Class‑Level Evidence for Nitrobenzoate Ester Scaffolds

Pais et al. (2023) systematically evaluated a library of 64 nitrobenzoate esters and thioesters against M. tuberculosis, demonstrating that aromatic nitro substitution is critical for antimycobacterial activity, with the 3,5‑dinitro ester series being the most potent [1]. The study established that nitrobenzoate esters exhibit improved activity over the corresponding free acids and that greater antitubercular activity was unrelated to pKa values or hydrolysis rates. While methyl 2-ethoxy-4-formyl-6-nitrobenzoate was not itself included in this specific library, it belongs to the same nitrobenzoate ester class that demonstrated MIC values in the low‑micromolar range [1]. In contrast, the non‑nitrated analog methyl 2-ethoxy-4-formylbenzoate (CAS 849113‑81‑1) lacks the essential nitro pharmacophore and would not be expected to exhibit comparable antimycobacterial activity based on the structure–activity relationships reported .

Antimycobacterial Tuberculosis Prodrug

Procurement‑Relevant Application Scenarios for Methyl 2-ethoxy-4-formyl-6-nitrobenzoate


Diversity‑Oriented Synthesis Libraries Requiring Orthogonal Functionalization

The compound’s two orthogonal reactive sites—aldehyde and nitro (reducible to amine)—enable chemists to execute sequential diversification without intermediate protection steps. This is supported by the structural evidence that the compound possesses both a formyl group (aldehyde chemistry) and a nitro group (pre‑amine) on the same scaffold, a combination absent from the closest analogs . Library designers can condense the aldehyde with amines, hydrazines, or active methylene compounds, then reduce the nitro group to install a second point of diversity. This dual‑handle architecture consolidates what would otherwise require two separate building blocks, reducing step count and overall procurement costs.

Hit‑to‑Lead Optimization in Antimycobacterial Drug Discovery

The nitrobenzoate ester scaffold has been validated for antimycobacterial activity in a systematic study of 64 derivatives, where the presence of aromatic nitro substitution was essential for activity against M. tuberculosis . Methyl 2-ethoxy-4-formyl-6-nitrobenzoate retains the nitro pharmacophore while the formyl group provides a convenient attachment point for further derivatization (e.g., hydrazone formation, reductive amination). Analogs lacking the nitro group, such as methyl 2-ethoxy-4-formylbenzoate, are predicted to be inactive based on the established SAR . Researchers progressing from hit identification to lead optimization should prioritize sourcing the nitro‑containing scaffold.

Physicochemical Property Screening for Peripheral (Non‑CNS) Target Libraries

The compound’s elevated topological polar surface area (predicted ~95–105 Ų) and intermediate LogP (~1.9–2.1) distinguish it from more lipophilic analogs such as methyl 2-ethoxy-5-nitrobenzoate (LogP 2.30, TPSA 81.35 Ų) . In screening cascades that deprioritize CNS‑penetrant compounds (typically TPSA < 60–70 Ų), the higher TPSA of this compound makes it a rational choice for libraries targeting peripheral or infectious disease targets. Procurement for property‑based screening collections should explicitly consider these differentiated physicochemical parameters.

Synthesis of Heterocyclic Scaffolds via Aldehyde‑Based Condensation Followed by Nitro Reduction

The aldehyde group enables condensation with 1,2‑ and 1,3‑dinucleophiles to form five‑ and six‑membered heterocycles (imidazoles, thiazoles, dihydropyrimidines), while the nitro group can subsequently be reduced to provide an amine handle for further elaboration. This two‑step sequence—condensation then reduction—is not achievable with either methyl 2-ethoxy-5-nitrobenzoate (lacks aldehyde) or methyl 2-ethoxy-4-formylbenzoate (lacks nitro) . The target compound thus enables synthetic routes that are inaccessible to its closest commercially available analogs.

Quote Request

Request a Quote for Methyl 2-ethoxy-4-formyl-6-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.